molecular formula C20H19F2N5O2 B13389762 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B13389762
M. Wt: 399.4 g/mol
InChI Key: JGPXDNKSIXAZEQ-UHFFFAOYSA-N
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Description

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a bicyclo[2.2.2]octane core, which is often associated with enhanced stability and bioavailability in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[2,3-b]pyridine core: This is achieved through a series of cyclization reactions involving fluorinated intermediates.

    Coupling with pyrimidine: The pyrrolo[2,3-b]pyridine core is then coupled with a fluorinated pyrimidine derivative under conditions that promote nucleophilic substitution.

    Attachment to the bicyclo[2.2.2]octane core: The final step involves the coupling of the pyrimidine-pyrrolo[2,3-b]pyridine intermediate with the bicyclo[2.2.2]octane-2-carboxylic acid moiety, typically using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrrolo[2,3-b]pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility in drug design.

Scientific Research Applications

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[22

    Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential as a bioactive molecule means it could be used in studies of cellular processes and molecular interactions.

    Medicine: The compound’s stability and bioavailability make it a promising candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolo[2,3-b]pyridine and pyrimidine rings may facilitate binding to these targets, potentially inhibiting their activity or modulating their function. Molecular docking studies and biochemical assays would be necessary to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-pyrrolo[2,3-b]pyridine: A simpler analog that lacks the bicyclo[2.2.2]octane core.

    5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Another fluorinated compound with a different heterocyclic core.

    Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate:

Uniqueness

The uniqueness of 3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid lies in its combination of a bicyclo[2.2.2]octane core with fluorinated heterocycles. This structure imparts enhanced stability, bioavailability, and potential for diverse biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19F2N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)

InChI Key

JGPXDNKSIXAZEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O

Origin of Product

United States

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